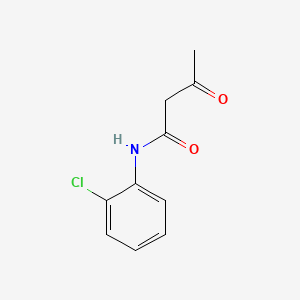

2'-Chloroacetoacetanilide

Description

General Overview and Research Significance

2'-Chloroacetoacetanilide, identified by the CAS Number 93-70-9, is an organic compound that presents as a white crystalline powder. innospk.comchemicalbook.com It is a derivative of acetoacetanilide (B1666496), characterized by a chlorine atom substituted at the 2' position of the anilide ring. This specific structural feature imparts distinct chemical properties that are leveraged in various academic and industrial research settings. The compound is also known by several synonyms, including AAOCA, N-(2-chlorophenyl)-3-oxobutanamide, and o-chloroacetoacetanilide. innospk.comchemicalbook.com

The primary and most well-documented significance of this compound in research and industry is its role as a chemical intermediate. innospk.comchemicalbook.com Specifically, it serves as a crucial coupling component in the synthesis of azo pigments. innospk.com The manufacturing process often involves the acetoacetylation of o-chloroaniline. innospk.com In this process, this compound reacts with diazonium salts in a reaction known as azo coupling to form vibrant and durable pigments, particularly in the yellow spectrum. innospk.com Notable examples include its use in the production of C.I. Pigment Yellow 3, Pigment Yellow 63, and Pigment Yellow 168, which are utilized in coatings, plastics, and textiles. innospk.com

Beyond its established role in pigment synthesis, this compound is a subject of academic research for its potential in new applications. innospk.com Its chemical structure makes it a valuable building block in organic synthesis. Researchers in fine chemicals and material science explore its properties for developing novel molecules and materials. innospk.comreformchem.comsigmaaldrich.com Furthermore, it is utilized in specialized fields such as proteomics research and is a subject of quantum chemical investigations which aim to understand its structural and vibrational properties at a molecular level. scbt.comresearchgate.netscience.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 93-70-9 | innospk.comchemicalbook.comscbt.com |

| Molecular Formula | C10H10ClNO2 | innospk.comscbt.comuni.lu |

| Molecular Weight | 211.64 g/mol | innospk.comchemicalbook.comscbt.com |

| Appearance | White crystalline powder | innospk.comchemicalbook.com |

| Melting Point | 107°C | innospk.comchemicalbook.com |

| Boiling Point | 192°C - 303°C (estimates vary) | innospk.comchemicalbook.com |

| Density | 1.1920 g/cm³ | innospk.com |

Historical Context of Acetoacetanilide Derivatives Research

The study and application of acetoacetanilide and its derivatives have a history rooted in the development of synthetic dyes. For many years, their primary utility was in the pigment and dye industry, where their ability to form stable, colored compounds through azo coupling was exploited. researchgate.net An early example from 1966 documents the use of a complex acetoacetanilide derivative, 4-chloro-2-nitroaniline-o-chloroacetoacetanilide, in creating Monolite Fast Yellow pigments. dss.go.th This highlights the long-standing importance of this class of compounds in industrial chemistry.

In more recent decades, the scope of research into acetoacetanilide derivatives has expanded significantly beyond pigment production. Academic researchers began to explore their potential as versatile precursors in organic synthesis. research-nexus.net A key area that emerged is their use in multicomponent reactions, where three or more reactants combine in a single step to form complex molecules. mdpi.comnih.gov This approach is highly valued for its efficiency and for its ability to generate structurally diverse heterocyclic compounds, which are often the scaffolds for biologically active molecules. mdpi.comresearchgate.net

This shift led to extensive investigation into the synthesis of various derivatives with potential applications in medicinal chemistry. Studies have demonstrated that acetoacetanilides can be used to create compounds with promising cytotoxic activities against cancer cell lines, opening up avenues for drug discovery research. researchgate.netresearch-nexus.netnih.gov The commercial availability of high-purity acetoacetanilide derivatives for laboratory use has been crucial for this evolution in research focus. researchlab.inrajsales.biz

Scope of Current Academic Inquiry

Current academic research on this compound and related derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and computational chemistry. A major thrust of contemporary inquiry is the continued exploration of these compounds as building blocks in the synthesis of novel heterocyclic systems. Researchers are actively developing one-pot syntheses and multicomponent reactions using acetoacetanilides to create libraries of compounds such as thiophenes, 4H-pyrans, and 1,4-dihydropyridines. researchgate.netresearch-nexus.netmdpi.comnih.gov

A significant portion of this synthetic work is driven by the search for new therapeutic agents. Once synthesized, these novel acetoacetanilide-derived compounds are frequently subjected to biological screening. research-nexus.netnih.gov The evaluation of their cytotoxic and anti-tumor activities against various human cancer cell lines is a prominent theme in the current literature, with several studies identifying derivatives with significant biological effects. research-nexus.netnih.gov

In parallel with synthetic and biological studies, there is a growing interest in the fundamental physicochemical properties of these molecules. Advanced analytical and computational techniques are being employed to gain deeper insights. Quantum chemical investigations using methods like Density Functional Theory (DFT) are used to analyze the vibrational spectra, molecular geometry, and electronic properties of this compound and its analogues. researchgate.netscience.gov Additionally, techniques such as X-ray crystallography and Hirshfeld surface analysis are used to determine the precise three-dimensional structure of reaction products, which is crucial for understanding their chemical behavior and biological interactions. mdpi.comresearchgate.net

Table 2: Examples of Pigments Synthesized Using this compound

| Pigment Name | Class/Type | Reference |

|---|---|---|

| C.I. Pigment Yellow 3 | Azo Pigment | innospk.com |

| C.I. Pigment Yellow 63 | Azo Pigment | innospk.com |

| C.I. Pigment Yellow 168 | Azo Pigment | innospk.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| o-chloroaniline |

| C.I. Pigment Yellow 3 |

| C.I. Pigment Yellow 63 |

| C.I. Pigment Yellow 168 |

| 4-chloro-2-nitroaniline-o-chloroacetoacetanilide |

| Thiophenes |

| 4H-Pyrans |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVHBHKMLIBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052630 | |

| Record name | 2'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

93-70-9 | |

| Record name | N-(2-Chlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetyl-2-chloroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETYL-2-CHLOROANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KXO30B5F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 2 Chloroacetoacetanilide

Established Synthetic Routes

The conventional production of 2'-Chloroacetoacetanilide is a well-documented process in industrial organic chemistry. The primary route involves the reaction of an aniline (B41778) derivative with a ketone-containing compound.

Reaction of o-Chloroaniline with Diketene (B1670635)

The most common manufacturing process for this compound is the acetoacetylation of o-chloroaniline. innospk.com In this reaction, o-chloroaniline is reacted with diketene. Diketene serves as an efficient acetoacetylating agent, reacting with the amino group of the o-chloroaniline to form the corresponding anilide. The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants and to help control the reaction temperature. The fundamental transformation involves the nucleophilic attack of the nitrogen atom of the aniline on one of the carbonyl carbons of the diketene molecule, leading to the opening of the diketene ring and subsequent formation of the amide bond.

Optimization of Reaction Conditions and Yield

Achieving a high yield and purity (typically ≥99.0%) for this compound requires precise control over various reaction parameters. innospk.com Optimization strategies are crucial for industrial-scale production to ensure economic viability and product quality. Key parameters that are often optimized include temperature, solvent, reactant concentration, and purification methods. For instance, in analogous acetoacetanilide (B1666496) syntheses, continuous vacuum crystallization has been employed to enhance product purity to over 99.9% and stabilize yields at above 98%. google.com This method involves maintaining the reaction solution at a specific temperature (e.g., 50-60°C) before feeding it into a vacuum crystallizer, which allows for efficient separation and reduces energy consumption by up to 40% compared to traditional batch cooling crystallization. google.com

The table below summarizes key parameters and their effects on the synthesis, based on general principles of reaction optimization. researchgate.netmdpi.comuliege.be

| Parameter | Objective | Typical Conditions & Effects on Yield/Purity |

|---|---|---|

| Temperature | Control reaction rate and minimize side reactions. | Maintaining a stable temperature, for example between 50-60°C, can prevent the formation of impurities and isomers, leading to higher purity. google.com |

| Solvent | Ensure reactants are dissolved and facilitate heat transfer. | Choice of solvent (e.g., alcohol or acetic acid-based) can influence reaction rate and ease of product isolation. google.com Some modern methods aim for solvent-free conditions. rroij.com |

| Reactant Ratio | Maximize conversion of the limiting reagent. | Using a slight excess of one reactant, such as diketene, can drive the reaction to completion, but may require additional purification steps to remove the unreacted excess. |

| Purification Method | Isolate the final product with high purity. | Techniques like continuous vacuum crystallization are more efficient and yield a purer product compared to traditional cooling crystallization methods. google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the chemical industry has increasingly focused on sustainable manufacturing, leading to the application of green chemistry principles to syntheses like that of this compound. archivemarketresearch.com

Principles of Sustainable Synthesis

Green chemistry is a framework of principles aimed at reducing the environmental impact of chemical processes. ajrconline.org Key principles relevant to the synthesis of this compound include:

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. scranton.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. scranton.eduwordpress.com

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible or replaced with more benign alternatives. ajrconline.org

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Syntheses conducted at ambient temperature and pressure are preferred. ajrconline.org

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. ajrconline.org

Solvent-Free and Environmentally Benign Methods

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. ijrpr.com For syntheses like that of this compound, several solvent-free or environmentally benign methods are being explored.

Solvent-Free Synthesis: These methods rely on the direct interaction of reactants without a medium. Techniques include mechanochemical activation, such as ball milling or grinding, which uses mechanical energy to initiate reactions. rsc.orghumanjournals.com Another approach is thermal activation, where reactions are conducted at elevated temperatures without a solvent. ijrpr.com Some syntheses of anilides have been achieved using only the reactants, such as an amine and acetic anhydride (B1165640), without any solvent or catalyst, resulting in excellent yields from an instantaneous reaction. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally friendly alternatives. Water is a highly desirable green solvent, and other options include supercritical fluids like CO2. ajrconline.org

The following table compares traditional and green approaches to solvent use in chemical synthesis.

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Solvent-Based | Uses organic solvents (e.g., toluene, xylene, acetic acid) to dissolve reactants and control temperature. google.com | Well-established, predictable reaction kinetics. | Generates volatile organic compound (VOC) emissions, requires solvent recovery systems, potential for environmental contamination. |

| Solvent-Free (Mechanochemistry) | Uses mechanical force (e.g., grinding, ball milling) to initiate reactions between solid reactants. rsc.org | Eliminates solvent waste, can lead to unique reaction pathways, reduces energy consumption. rsc.org | Scalability can be an issue, may not be suitable for all reaction types. |

| Environmentally Benign Solvents | Replaces traditional solvents with greener alternatives like water or supercritical CO2. ajrconline.org | Reduces toxicity and environmental impact. ajrconline.org | Reactants may have poor solubility in green solvents, requiring different reaction conditions or catalysts. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

For the synthesis of this compound (C10H10ClNO2, MW: 211.65 g/mol ) from o-Chloroaniline (C6H6ClN, MW: 127.57 g/mol ) and Diketene (C4H4O2, MW: 84.07 g/mol ), the reaction is an addition reaction.

o-Chloroaniline + Diketene → this compound

Theoretically, all atoms from the reactants are incorporated into the final product. % Atom Economy = (211.65 / (127.57 + 84.07)) x 100 = (211.65 / 211.64) x 100 ≈ 100%

This type of reaction is highly atom-economical, as there are no by-products generated in the main reaction. nih.gov However, waste can still be generated from solvents, catalysts, and side reactions. Waste minimization strategies focus on:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces the amount of material used and waste generated. ajrconline.org

Process Optimization: Fine-tuning reaction conditions can improve the reaction yield, reducing the amount of unreacted starting materials that need to be separated and disposed of. mdpi.com

Recycling: Developing processes to reuse solvents and recover unreacted materials or by-products contributes to a more circular and less wasteful process. wordpress.com

Mechanochemical Synthesis and Continuous Flow Reactors

Recent advancements in synthetic chemistry have explored greener and more efficient methods for producing various organic compounds, including derivatives related to this compound. Mechanochemical synthesis and continuous flow reactors represent two such innovative approaches that offer significant advantages over traditional batch processing.

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. beilstein-journals.orgnih.gov This solvent-free or low-solvent technique is gaining traction as a sustainable method for organic synthesis. beilstein-journals.org The process is typically carried out in a ball mill, where the reactants are ground together, often with a catalytic agent. beilstein-journals.orgbeilstein-journals.org This method can lead to shorter reaction times, higher yields, and reduced waste compared to conventional solution-phase synthesis. beilstein-journals.orgcolab.ws For instance, the mechanochemical synthesis of various organic molecules, including heterocyclic compounds and organometallic complexes, has been successfully demonstrated. beilstein-journals.org While direct studies on the mechanochemical synthesis of this compound are not extensively documented in the provided results, the principles of mechanochemistry are broadly applicable to the formation of C-N and C-C bonds, which are central to the synthesis of acetoacetanilides. Reactive extrusion is a related technique that uses mechanical forces in a continuous flow manner, overcoming the batch nature of ball milling and showing promise for industrial scale-up. unito.it

Continuous Flow Reactors

Continuous flow chemistry involves pumping reactants through a system of tubes or microreactors where the reaction occurs. mit.eduvapourtec.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and safety, especially for highly exothermic reactions. osti.govresearchgate.net The high surface-area-to-volume ratio in flow reactors facilitates excellent heat and mass transfer. vapourtec.commdpi.com This is particularly advantageous for industrial-scale production, allowing for seamless scaling from laboratory to plant. researchgate.net

Continuous flow systems can be designed to be modular and flexible, incorporating in-line analysis and purification steps, which streamlines the entire manufacturing process. mit.eduosti.gov The synthesis of various fine chemicals and pharmaceuticals has been significantly improved using flow chemistry, demonstrating its potential for producing compounds like this compound with high efficiency and purity. vapourtec.commdpi.com

| Technology | Key Advantages | Relevant Applications in Organic Synthesis |

| Mechanochemical Synthesis | Solvent-free or low-solvent, reduced waste, shorter reaction times, potential for scalability. beilstein-journals.orgunito.it | Synthesis of heterocyclic compounds, organometallic complexes, and various bond formations (C-C, C-N). beilstein-journals.org |

| Continuous Flow Reactors | Precise control over reaction parameters, enhanced safety, excellent heat and mass transfer, easy scalability, potential for process automation. mit.eduvapourtec.comosti.gov | Production of fine chemicals, pharmaceuticals, and handling of highly exothermic reactions. vapourtec.comresearchgate.netmdpi.com |

Impurity Control and Isomer Management in Synthesis

The purity of this compound is critical for its subsequent applications, necessitating stringent control over impurities and isomeric forms during its synthesis.

Like other β-ketoamides, this compound can exist in equilibrium with its enol tautomer. The relative stability of the keto and enol forms is influenced by several factors, including substitution patterns, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com The presence of the enolic isomer can be considered an impurity if the keto form is the desired product.

To minimize the formation of the enolic isomer, reaction conditions can be optimized. For instance, controlling the solvent and temperature can shift the equilibrium towards the keto form. Additionally, the choice of reagents can play a crucial role. While not directly referencing this compound, the principle of minimizing undesired isomers through careful selection of synthetic routes is a general strategy in organic chemistry.

Crystallization is a key purification step in the manufacturing of this compound. Controlling the crystallization process is essential for isolating the desired polymorph and minimizing impurities.

pH Modulation: Crystallization by pH adjustment is a widely used technique in the pharmaceutical and chemical industries. nih.gov For compounds with ionizable groups, modulating the pH of the solution can significantly impact solubility and drive crystallization. nih.govresearchgate.net By carefully controlling the pH, it is possible to induce nucleation and crystal growth in a more controlled manner, leading to purer products with better filterability. nih.govresearchgate.net This technique allows for targeting specific pH ranges where the desired compound has minimal solubility, thus promoting its precipitation while impurities may remain in the solution. nih.gov

Rapid Crystallization: The rate of crystallization can also influence crystal size and purity. While rapid cooling can sometimes lead to smaller, less pure crystals, controlled rapid crystallization techniques can be employed to achieve desired outcomes. Techniques that promote crystal growth over nucleation, even under rapid cooling profiles, can result in larger crystals with improved filterability. researchgate.net The goal is to operate within a metastable zone where spontaneous nucleation is inhibited, allowing for controlled crystal growth on existing seed crystals. nih.gov

| Control Strategy | Objective | Mechanism |

| Minimizing Enolic Isomers | Reduce the concentration of the enol tautomer. | Optimize reaction conditions (solvent, temperature) to favor the keto form. masterorganicchemistry.com |

| pH Modulation | Control nucleation and crystal growth for improved purity and filterability. | Adjust pH to minimize the solubility of the target compound, promoting selective precipitation. nih.gov |

| Rapid Crystallization | Obtain desired crystal size and purity under accelerated conditions. | Promote controlled crystal growth over uncontrolled nucleation. researchgate.net |

Industrial-Scale Synthesis Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, safety, cost-effectiveness, and environmental impact. Process intensification is a key strategy to achieve these goals.

Process Intensification (PI) is a chemical engineering approach that leads to substantially smaller, cleaner, safer, and more energy-efficient technologies. researchgate.netepicsysinc.com It focuses on developing novel equipment and techniques that enhance process performance. researchgate.netacs.org This can involve reducing the size of manufacturing equipment, using continuous flow reactors, and integrating multiple process steps into a single unit. unito.itacs.org

Key aspects of process intensification relevant to the synthesis of this compound include:

Miniaturization and Structured Reactors: Using microreactors or structured catalysts can improve mass and heat transfer, leading to higher reaction rates and selectivity. mdpi.com

Multifunctional Reactors: Combining reaction and separation steps, such as in reactive distillation, can significantly reduce capital and operating costs. epicsysinc.commdpi.com

Alternative Energy Sources: Utilizing energy sources like microwaves or ultrasound can enhance reaction rates and efficiency. mdpi.com

By implementing process intensification principles, the industrial synthesis of this compound can be made more sustainable and economically viable. unito.itacs.org The adoption of continuous manufacturing, in particular, offers significant advantages over traditional batch processing in terms of consistency, safety, and efficiency. unito.it

Chemical Reactivity and Mechanistic Investigations of 2 Chloroacetoacetanilide

General Reactivity Profiles

2'-Chloroacetoacetanilide is an organic compound that serves as a vital intermediate in the synthesis of various organic molecules, particularly in the pigment industry chemicalbook.cominnospk.com. Its chemical behavior is dictated by the presence of several functional groups: an aromatic ring substituted with a chlorine atom, an amide linkage, and a β-ketoamide moiety. The molecule's reactivity is primarily centered on the α-chloroacetyl group and the active methylene (B1212753) group (the -CH2- group situated between the two carbonyl groups).

Under normal laboratory conditions, this compound is a stable, white crystalline solid innospk.comthermofisher.comfishersci.com. The chloroacetyl group is susceptible to nucleophilic attack, making nucleophilic substitution a key reaction pathway. The active methylene group is acidic and can be deprotonated by a base, forming a reactive carbanion (enolate) that can participate in a variety of condensation and acylation reactions. The reactivity of α-chloroacetanilides is governed by electronic interactions with the α-anilide substituent rather than significant neighboring group participation from the amide nitrogen nih.govsigmaaldrich.cn.

Nucleophilic Substitution Reactions

The reactivity towards nucleophiles is a critical aspect of the compound's chemistry. Studies on analogous chloroacetanilides show they are activated toward S(N)2 reactions, particularly with highly reactive nucleophiles nih.gov.

The electrophilic carbon atom bonded to the chlorine is a prime target for various nucleophiles.

Sulfur Nucleophiles : Sulfur-based nucleophiles are particularly effective in displacing the chlorine atom from chloroacetanilides. Thiolate groups (R-S⁻), such as those from hydrogen sulfide (B99878) (HS⁻) or glutathione (B108866), are highly reactive and readily participate in S(N)2 reactions with these substrates mdpi.comnih.gov. The reaction mechanism of chlorine displacement by sulfur nucleophiles has been a subject of study, with evidence strongly supporting an S(N)2 pathway nih.govmdpi.com.

Oxygen Nucleophiles : Oxygen-containing nucleophiles, such as phenoxides, can also displace the chlorine atom. Research on the related compound N-chloroacetanilide demonstrated its reaction with a series of substituted phenoxides, confirming the susceptibility of the chloro-amide structure to attack by oxygen nucleophiles osti.gov.

Nitrogen Nucleophiles : While the amide nitrogen within the chloroacetanilide structure does not typically act as an internal nucleophile through neighboring group participation, external nitrogen nucleophiles can react nih.govsigmaaldrich.cn. Studies on structurally related analogs have explored the potential for anchimeric assistance by the aniline (B41778) nitrogen, but this was found not to be the dominant mechanism for α-chloroacetanilides nih.gov. Instead, these compounds react with external nitrogen nucleophiles via a standard S(N)2 mechanism.

| Nucleophile Type | Example Nucleophile | General Reaction Product | Predominant Mechanism |

|---|---|---|---|

| Sulfur | Thiolates (R-S⁻), Hydrogen Sulfide (HS⁻) | Thioether derivative | S(N)2 nih.govmdpi.com |

| Oxygen | Phenoxides (Ar-O⁻), Alkoxides (R-O⁻) | Ether derivative | S(N)2 osti.gov |

| Nitrogen | Amines (R-NH₂) | Amine derivative | S(N)2 nih.gov |

The structure of this compound contains functionalities that could potentially engage in intramolecular cyclization to form heterocyclic rings, a common strategy in organic synthesis. While direct studies detailing intramolecular cyclization of this compound itself are not prominent, the principle is well-established for structurally related molecules. For instance, pyridines featuring β-ketoamide side chains have been shown to undergo acid-catalyzed intramolecular aldol-like condensations to yield hydroxylactams rsc.org. Similarly, other complex amides can undergo base-catalyzed intramolecular reactions to form polycyclic systems rsc.org. For chloroacetanilides, while direct participation of the amide nitrogen in displacing the chlorine (anchimeric assistance) is not the primary reaction pathway, the potential for cyclization exists under specific conditions, especially if other reactive sites are introduced into the molecule nih.gov.

Condensation Reactions

A condensation reaction is one where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water libretexts.org. The active methylene group in this compound is a key site for such reactions, readily forming a nucleophilic enolate in the presence of a base. This enolate can then react with various electrophiles, including aldehydes and ketones.

A significant application of the reactivity of this compound is in multicomponent reactions. A notable example is the three-component condensation reaction involving an acetoacetanilide (B1666496), an aromatic aldehyde, and 5-aminotetrazole (B145819) researchgate.net. This reaction, a type of Biginelli reaction, utilizes 5-aminotetrazole as a 1,3-binucleophile researchgate.net. The reaction proceeds smoothly with aromatic aldehydes that have both electron-donating and electron-withdrawing substituents nih.gov. The process leads to the formation of complex, nitrogen-rich heterocyclic systems.

The condensation reactions of this compound and its derivatives are powerful tools for synthesizing a variety of complex heterocyclic structures.

N,7-Diaryl-5-Methyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxamide : This class of compounds is synthesized directly through the three-component reaction of acetoacetanilides (including chloro-substituted variants), various aromatic aldehydes, and 5-aminotetrazole researchgate.net. The structures of the resulting products are confirmed using spectroscopic methods such as IR, PMR, and mass spectrometry researchgate.net.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|---|---|---|

| This compound | Aromatic Aldehyde (Ar-CHO) | 5-Aminotetrazole | N-(2-chlorophenyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide researchgate.net |

Derivatization Strategies for Enhanced Reactivity and Analytical Utility

The chemical structure of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of new compounds with tailored reactivity and analytical properties. These strategies are pivotal in fields such as medicinal chemistry and materials science, where novel molecules with specific functions are continuously sought.

One key strategy involves the high reactivity of the chlorine atom and the N-H group within the chloroacetamide moiety. These sites serve as synthetic scaffolds for designing various heterocyclic compounds. For instance, derivatives of 2-chloroacetamide (B119443) are utilized in the synthesis of aziridines, lactams, piperazines, oxazolidines, and imidazolidines. These transformations often lead to compounds with significant biological activity. The nucleophilic substitution of the chlorine atom is a common pathway, as demonstrated in the reaction of bis-chloroacetamide derivatives with sulfur nucleophiles like 2-mercaptobenzothiazole (B37678) to form new sulfide compounds with potential antimicrobial and antioxidant properties scielo.org.za.

C-amidoalkylation represents another important derivatization approach. Using reagents like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, new 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides can be synthesized by reacting with various aromatic compounds arkat-usa.org. This method expands the library of chloroacetamide derivatives, which are valuable as reagents and potential biologically active molecules arkat-usa.org.

Furthermore, multicomponent reactions involving acetoacetanilide derivatives, aromatic aldehydes, and cyanomethylene reagents have been employed to produce complex molecules like 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives nih.gov. These reactions are efficient in building molecular complexity in a single step and have yielded compounds with promising anti-tumor activities nih.gov.

From an analytical perspective, derivatization is a crucial tool to enhance the detectability of compounds in chromatographic methods. For molecules with low ionization efficiency in techniques like electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), chemical derivatization can introduce a chargeable moiety to improve sensitivity ddtjournal.com. For instance, ketones and aldehydes can be reacted with hydroxylamine (B1172632) to form oximes, which have better ionization efficiencies ddtjournal.com. Similarly, reagents like 2-nitrophenylhydrazine (B1229437) are used to derivatize acyl chlorides for improved detection by high-performance liquid chromatography (HPLC) researchgate.net. These principles can be applied to this compound and its reaction products to facilitate their analysis in complex matrices.

Table 1: Examples of Derivatization Strategies for Acetoanilide and Chloroacetamide Derivatives

| Derivatization Strategy | Reagents | Resulting Compounds | Potential Applications |

|---|---|---|---|

| Nucleophilic Substitution | Sulfur Nucleophiles (e.g., 2-mercaptobenzothiazole) | Sulfide derivatives | Antimicrobial, Antioxidant scielo.org.za |

| C-Amidoalkylation | 2-chloro-N-(2,2,2-trichloro-1- hydroxyethyl)acetamide, Aromatics | N-(2,2,2-trichloro-1-arylethyl)acetamides | Synthetic Intermediates, Biologically Active Compounds arkat-usa.org |

| Multicomponent Reaction | Aromatic Aldehydes, Malononitrile (B47326) | 4H-Pyran and 1,4-Dihydropyridine derivatives | Anti-tumor Agents nih.gov |

| Analytical Derivatization | 2-Nitrophenylhydrazine | Hydrazine (B178648) derivatives | Enhanced HPLC Detection researchgate.net |

Influence of Substituent Effects on Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the substituents attached to it: the chloro group at the ortho position and the acetoacetamido group. These substituents exert both steric and electronic effects, which in turn dictate the rate and regioselectivity of reactions such as electrophilic aromatic substitution.

The presence of the chlorine atom at the ortho position to the acetoacetamido group introduces steric hindrance. Steric hindrance is a phenomenon caused by the physical size of a substituent, which can impede the approach of a reactant to a particular site on the molecule libretexts.orglibretexts.org. In the case of electrophilic aromatic substitution reactions, a bulky group at the ortho position can make it more difficult for an incoming electrophile to attack the positions adjacent to it.

This steric crowding generally leads to a preference for substitution at the para position over the ortho position, assuming the directing effects of the substituent allow for both masterorganicchemistry.comyoutube.com. The larger the directing group or the incoming electrophile, the more pronounced this preference for the less sterically hindered para product becomes libretexts.orgyoutube.com. While electronic effects are the primary determinant of reactivity and orientation, steric effects act as a secondary factor that can influence the product distribution between ortho and para isomers youtube.com. For ortho-substituted compounds, this can lead to diminished reactivity toward nucleophilic displacement as well nih.gov.

The chlorine atom on the benzene (B151609) ring of this compound exerts two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. This is known as a negative inductive effect. This effect deactivates the ring, making it less reactive towards electrophilic attack compared to benzene libretexts.orgyoutube.com. The inductive effect destabilizes the carbocation intermediate formed during electrophilic substitution youtube.com.

Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This is a positive resonance effect, which donates electron density to the ring. This resonance effect is most pronounced at the ortho and para positions, which helps to stabilize the carbocation intermediate when the attack occurs at these positions libretexts.orgyoutube.com.

In the case of halogens like chlorine, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the aromatic ring libretexts.orgyoutube.com. However, the resonance effect, although weaker, still directs incoming electrophiles to the ortho and para positions because it partially counteracts the deactivating inductive effect at these specific locations libretexts.orgyoutube.com. Therefore, the chlorine substituent is considered an ortho-, para-directing deactivator libretexts.org. The rate of chlorination of 2-chloroacetanilide has been studied, and it was found that the products are predominantly the 2,4- and 2,6-dichloroacetanilides, consistent with the ortho-, para-directing nature of the substituents rsc.org.

Table 2: Summary of Substituent Effects in this compound

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | The physical bulk of the ortho-chloro group hinders attack at adjacent positions. | Favors para-substitution over ortho-substitution in electrophilic aromatic reactions. masterorganicchemistry.comyoutube.com |

| Inductive Effect (-I) | Chlorine withdraws electron density from the ring due to its electronegativity. | Deactivates the aromatic ring, making it less reactive than benzene. libretexts.orgyoutube.com |

| Resonance Effect (+R) | Lone pair electrons on chlorine are delocalized into the ring. | Directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation. libretexts.orgyoutube.com |

Mechanistic Elucidation of Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This is achieved through a combination of computational studies and experimental investigations.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) allow for the detailed study of reaction pathways, including the characterization of transition states and intermediates mdpi.commdpi.com.

For chloroacetanilide herbicides, which share a similar structural motif with this compound, computational studies have been conducted to investigate their degradation mechanisms. These studies have evaluated mechanisms such as bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bearing the chlorine, leading to its displacement mdpi.com. The calculations provide insights into the activation free energies for different nucleophiles, helping to predict their relative reactivities mdpi.com. For instance, in a study of chloroacetanilide herbicides, the SN2 mechanism was found to be the most favorable, with sulfur-based nucleophiles showing lower activation energies than oxygen-based ones in protic solvents mdpi.com.

These computational models can also analyze the geometric and electronic rearrangements that occur along the reaction coordinate. For example, Natural Bond Orbital (NBO) analysis can track changes in electron density, revealing that in an SN2 reaction, the electron density of the leaving chlorine group increases as the nucleophilic attack proceeds mdpi.com. Such studies can also determine whether a transition state is "early" or "late," providing further detail about the reaction progress mdpi.com. The development of automated methods and ab initio molecular dynamics allows for the exploration of complex reaction networks and the discovery of novel reaction pathways that might not be found through traditional experimental methods chemistryviews.orgrsc.orgnih.gov.

While computational studies provide theoretical insights, experimental techniques are necessary to observe and characterize reaction intermediates and mechanisms directly. In-situ spectroscopy allows for the monitoring of a reaction as it happens, providing real-time data on the species present.

Techniques like Freeze-quench Mössbauer spectroscopy have been used to trap and characterize reaction intermediates in enzymatic reactions nih.gov. This method involves rapidly freezing the reaction at different time points to trap transient species for spectroscopic analysis. Similarly, stopped-flow absorption spectroscopy can be used to monitor the formation and decay of intermediates that have distinct absorption bands in the UV-visible spectrum nih.gov. By analyzing the time-dependent spectral data, kinetic models can be developed to determine the rate constants for different steps in the reaction sequence nih.gov.

While specific in-situ spectroscopic studies on this compound were not found in the provided search results, the principles of these techniques are broadly applicable. For reactions involving this compound, techniques such as NMR, IR, and UV-Vis spectroscopy could be used in real-time to follow the disappearance of reactants and the appearance of products, and potentially to detect and characterize any transient intermediates.

Theoretical and Computational Chemistry of 2 Chloroacetoacetanilide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2'-Chloroacetoacetanilide at the atomic level. These computational methods allow for the prediction of various molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules like this compound. This approach is favored for its balance of accuracy and computational efficiency.

In computational studies of this compound, the selection of an appropriate basis set is a critical step that dictates the accuracy of the calculated properties. The B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This functional is typically paired with Pople-style basis sets, such as 6-311++G() , or correlation-consistent basis sets like cc-pVTZ . The 6-311++G( ) basis set is a split-valence set that provides a flexible description of the electron distribution by using multiple functions for valence electrons and includes diffuse functions (++) to describe weakly bound electrons and polarization functions (**) to account for the non-spherical nature of electron clouds in molecules. The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is designed to systematically converge towards the complete basis set limit and offers a high level of accuracy.

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization using DFT methods. These calculations seek to find the lowest energy structure by adjusting the bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the most stable conformation of the molecule.

Interactive Data Table: Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(**) level)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å/°) |

| Bond Length | C1 | C2 | 1.395 | |

| Bond Length | C2 | C3 | 1.391 | |

| Bond Length | C3 | C4 | 1.396 | |

| Bond Length | C4 | C5 | 1.394 | |

| Bond Length | C5 | C6 | 1.397 | |

| Bond Length | C6 | C1 | 1.398 | |

| Bond Length | C1 | Cl7 | 1.741 | |

| Bond Length | C6 | N8 | 1.415 | |

| Bond Length | N8 | H9 | 1.011 | |

| Bond Length | N8 | C10 | 1.362 | |

| Bond Length | C10 | O11 | 1.238 | |

| Bond Length | C10 | C12 | 1.517 | |

| Bond Length | C12 | H13 | 1.093 | |

| Bond Length | C12 | H14 | 1.093 | |

| Bond Length | C12 | C15 | 1.521 | |

| Bond Length | C15 | O16 | 1.229 | |

| Bond Length | C15 | C17 | 1.515 | |

| Bond Angle | C2 | C1 | C6 | 120.1 |

| Bond Angle | C1 | C2 | C3 | 119.9 |

| Bond Angle | C2 | C3 | C4 | 120.1 |

| Bond Angle | C3 | C4 | C5 | 120.0 |

| Bond Angle | C4 | C5 | C6 | 120.0 |

| Bond Angle | C5 | C6 | C1 | 119.9 |

| Bond Angle | C6 | N8 | C10 | 127.9 |

| Bond Angle | N8 | C10 | O11 | 123.5 |

| Bond Angle | N8 | C10 | C12 | 115.8 |

| Bond Angle | O11 | C10 | C12 | 120.7 |

| Bond Angle | C10 | C12 | C15 | 113.8 |

| Bond Angle | C12 | C15 | O16 | 121.3 |

| Bond Angle | C12 | C15 | C17 | 116.5 |

| Bond Angle | O16 | C15 | C17 | 122.2 |

Note: The atom numbering is based on standard computational chemistry output and may not follow IUPAC nomenclature.

Conformational analysis of this compound indicates the presence of an intramolecular hydrogen bond, which significantly influences its structure and stability.

The thermodynamic stability of this compound can be assessed through the calculation of properties such as enthalpy and Gibbs free energy. These calculations, performed at a standard temperature and pressure, provide insights into the spontaneity of reactions involving the compound.

Interactive Data Table: Calculated Thermodynamic Properties of this compound (at 298.15 K)

| Property | Value |

| Enthalpy (H) | -861.3 Hartrees |

| Gibbs Free Energy (G) | -861.4 Hartrees |

| Entropy (S) | 120.5 cal/mol·K |

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Electron Density and Electrostatic Potential Analysis

The analysis of electron density provides a detailed picture of the charge distribution within the this compound molecule. Regions of high electron density indicate areas that are rich in electrons, while regions of low electron density are electron-deficient.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are likely to be attacked by nucleophiles. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the acetoacetanilide (B1666496) group and the chlorine atom, while the hydrogen atoms would exhibit positive potential.

Mulliken Charges and Spin Densities

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges, providing a way to understand the electron distribution within a molecule. wikipedia.org This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org The calculation involves partitioning the total electron population among the different atoms in a molecule. While Mulliken charges are widely calculated due to their simplicity, they are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to qualitative rather than quantitative results. stackexchange.com

Spin density analysis is a computational tool used to describe the distribution of unpaired electron spin in radical species. As this compound is a closed-shell molecule with no unpaired electrons, spin density analysis is not applicable to its ground state.

Table 1: Representative Mulliken Atomic Charges (Illustrative) Specific calculated values for this compound were not available in the cited literature. The table below is an illustrative example based on general principles for similar structures.

| Atom | Representative Charge (a.u.) |

|---|---|

| Cl | Negative |

| O (carbonyl) | Negative |

| N (amide) | Negative |

| C (carbonyl) | Positive |

| C (phenyl ring) | Variable (some positive, some negative) |

Vibrational Spectroscopy Interpretations through Computational Methods

Computational methods, particularly DFT, are powerful tools for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectroscopy. nih.gov Theoretical calculations provide a set of vibrational frequencies and their corresponding normal modes, which can be correlated with experimental data. researchgate.net Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical model. nih.gov

The vibrational modes of this compound have been analyzed using DFT calculations with the B3LYP method and 6-311++G(**) and cc-pVTZ basis sets. researchgate.net This approach allows for the assignment of fundamental vibrational modes observed in the experimental FTIR and FT-Raman spectra. By comparing the calculated (scaled) frequencies with the experimental ones, a detailed assignment of bands corresponding to specific molecular motions like stretching, bending, and torsional modes can be achieved. researchgate.net

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Derivatives This table is a representation of findings discussed in the literature. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3250 | Scaled theoretical value |

| C=O Stretch (Amide I) | ~1660 | Scaled theoretical value |

| N-H Bend (Amide II) | ~1550 | Scaled theoretical value |

| C-N Stretch (Amide III) | ~1300 | Scaled theoretical value |

| N-H Out-of-plane bend (Amide V) | Varies with substitution | Scaled theoretical value |

The presence of the chlorine substituent at the ortho-position of the phenyl ring in this compound has a discernible effect on the characteristic amide band frequencies when compared to the parent molecule, acetoacetanilide (AAA). researchgate.net

Specifically, the Amide V band, which corresponds to the NH out-of-plane bending mode, is shifted to a higher frequency in this compound compared to AAA. researchgate.net This blue shift is a significant effect of the ortho-chloro substituent. Similarly, the Amide VI band, associated with the C=O out-of-plane bending mode, is also observed at a significantly higher frequency in this compound than in the unsubstituted parent compound. researchgate.net In contrast, the Amide III band (related to C-N stretching) does not appear to be significantly affected by the chloro substitution. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is a valuable tool for confirming molecular structures and assigning experimental spectra. nih.gov Computational studies on this compound have included the determination of ¹H and ¹³C NMR chemical shifts. researchgate.net

The Gauge Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.netnih.gov This method has been applied to this compound to predict its ¹H and ¹³C chemical shifts. researchgate.net The GIAO method effectively addresses the issue of gauge-origin dependence, which is a critical factor in the calculation of magnetic properties. The theoretically predicted chemical shifts are then compared with experimental data to validate the structural assignments. researchgate.netnih.gov

Table 3: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) (Illustrative) This table illustrates the type of data generated from GIAO calculations as described in the literature for this compound. researchgate.net

| Nucleus | Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|---|

| ¹³C | Carbonyl (C=O) | ~165-175 | Theoretical value |

| ¹³C | Phenyl C-Cl | ~130-140 | Theoretical value |

| ¹³C | Phenyl C-H | ~115-130 | Theoretical value |

| ¹³C | Methyl (CH₃) | ~20-30 | Theoretical value |

| ¹H | Amide (N-H) | ~8-10 | Theoretical value |

| ¹H | Phenyl (Ar-H) | ~7-8 | Theoretical value |

| ¹H | Methylene (B1212753) (CH₂) | ~3-4 | Theoretical value |

Intramolecular Interactions: Hydrogen Bonding Analysis

Computational studies have revealed the presence of an intramolecular hydrogen bond in this compound. researchgate.net This type of interaction, where a hydrogen atom is attracted to an electronegative atom within the same molecule, plays a crucial role in determining the molecule's preferred conformation and stability.

Advanced Analytical Method Development for 2 Chloroacetoacetanilide and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate, identify, and quantify the components of a mixture. For a compound like 2'-Chloroacetoacetanilide, both liquid and gas chromatography techniques are invaluable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for impurity profiling and quantification.

Reverse-phase HPLC is the most common mode of separation, utilizing a non-polar stationary phase and a polar mobile phase. C18 columns, which have an 18-carbon chain bonded to silica (B1680970) particles, are the most widely used stationary phases in reverse-phase HPLC due to their versatility and robustness.

| Parameter | Typical Value |

| Column | C18 (Octadecyl Silane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for this compound based on methods for similar compounds.

UV detection is a common and reliable detection method for HPLC, particularly for compounds containing chromophores, such as the aromatic ring in this compound. The selection of an appropriate wavelength is critical for achieving high sensitivity. The optimal wavelength corresponds to the absorbance maximum (λmax) of the analyte. For aromatic compounds, this is often in the range of 200-300 nm. While the specific UV spectrum for this compound is not widely published, related compounds like 2-chloroacetophenone (B165298) exhibit significant absorbance around 245 nm. Therefore, a detection wavelength in this region would likely provide good sensitivity for this compound. A diode array detector (DAD) or a photodiode array (PDA) detector can be used to scan a range of wavelengths simultaneously, which is useful during method development to determine the optimal wavelength and to check for the presence of co-eluting impurities with different UV spectra.

| Parameter | Recommended Setting |

| Detector Type | UV-Vis or DAD/PDA |

| Wavelength | ~245 nm (estimated) |

| Bandwidth | 4 nm |

| Reference Wavelength | 360 nm |

Optimal wavelength should be empirically determined by acquiring the UV spectrum of a pure standard of this compound.

A critical aspect of analytical method development is the ability to detect and quantify impurities. Impurities in this compound can originate from the manufacturing process or from degradation. The synthesis of this compound typically starts from the acetoacetylation of o-chloroaniline. Therefore, unreacted o-chloroaniline is a potential process-related impurity. Other potential impurities could include by-products from side reactions or degradation products formed during storage.

Positional isomers, such as 3'-Chloroacetoacetanilide and 4'-Chloroacetoacetanilide, are also critical potential impurities that need to be separated and quantified. The chromatographic conditions, particularly the mobile phase composition and gradient, must be optimized to achieve baseline separation of these isomers from the main this compound peak. HPLC methods with C18 columns have been shown to be effective in separating positional isomers of various aromatic compounds.

Potential Impurities in this compound:

| Impurity Name | Potential Source |

| o-Chloroaniline | Unreacted starting material |

| Acetoacetic Acid | Reagent degradation |

| Diacetoacetyl-o-chloroaniline | Side reaction product |

| 3'-Chloroacetoacetanilide | Isomeric impurity |

| 4'-Chloroacetoacetanilide | Isomeric impurity |

This table lists potential impurities based on the typical synthesis route and common industrial challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the compound.

Although specific GC-MS applications for this compound are not extensively documented, methods for related chloroacetanilide herbicides have been developed. These methods typically involve a capillary GC column with a non-polar or medium-polarity stationary phase.

Illustrative GC-MS Parameters for a Related Compound:

| Parameter | Typical Value |

| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 amu |

This table provides an example of GC-MS conditions that could be adapted for the analysis of this compound, likely requiring optimization.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS. It involves the extraction of analytes from a sample matrix onto a coated fiber, which is then thermally desorbed in the GC inlet. SPME is particularly useful for trace analysis and for complex matrices.

For the analysis of this compound, SPME could be employed to extract the compound from various sample types, such as environmental samples or reaction mixtures. The choice of fiber coating is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, a fiber with a mixed-phase coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be a suitable choice. Headspace SPME, where the fiber is exposed to the vapor phase above the sample, could also be applicable if the compound has sufficient volatility.

General SPME Procedure:

Fiber Selection: Choose a fiber with appropriate polarity (e.g., PDMS/DVB).

Extraction: Expose the fiber to the sample (either by direct immersion or in the headspace) for a defined period.

Desorption: Introduce the fiber into the hot GC inlet to thermally desorb the analytes onto the column.

Analysis: Perform GC-MS analysis as described previously.

The application of SPME-GC-MS for the analysis of aromatic amines, the precursors to acetoacetanilides, has been successfully demonstrated, suggesting its potential applicability to this compound with appropriate method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

In Situ Chemical Derivatization for Enhanced Detection

In situ chemical derivatization is an advanced analytical strategy employed to enhance the detectability of target analytes that may otherwise exhibit poor response with certain analytical instruments. This technique involves a chemical reaction that converts the analyte into a derivative with more favorable properties, such as improved volatility for gas chromatography (GC) or enhanced absorption or fluorescence for spectroscopic detectors. nih.govnih.gov The entire derivatization process, from the mixing of reagents to the reaction itself, can often be automated and integrated into the sample preparation workflow, for instance, within the vial of an autosampler. nih.gov

For this compound and its derivatives, in situ derivatization represents a promising approach to improve analytical sensitivity and selectivity. The active methylene (B1212753) group (-CH2-) situated between the two carbonyl groups in the acetoacetyl moiety is a key reactive site. This position can be targeted by various derivatizing agents. For example, a reaction could be designed to introduce a chromophore or fluorophore, significantly enhancing detection limits in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.

Furthermore, derivatization can be used to improve the thermal stability or volatility of the compound for analysis by GC. While a specific, documented in situ derivatization method for this compound is not prevalent in the provided literature, the principles have been successfully applied to other compounds containing reactive functional groups, such as haloacetic acids and carbonyl compounds. nih.govnih.govdntb.gov.ua The development of such a method would involve optimizing parameters like reagent selection, reaction time, temperature, and pH to ensure a rapid and complete conversion to the desired derivative, thereby enhancing analytical performance. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable tools for the elucidation and confirmation of the molecular structure of chemical compounds like this compound. mit.edu These techniques rely on the interaction of electromagnetic radiation with the molecule, providing detailed information about its functional groups, connectivity, and the chemical environment of its atoms. mit.edunih.gov Infrared (IR) spectroscopy is utilized for identifying functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework. mit.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. docbrown.info For this compound, the key functional groups include the amide, the ketone, the aromatic ring, and the carbon-chlorine bond.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to these groups. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations for the amide and ketone groups are expected to produce strong absorption bands between 1650 and 1720 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Cl bond typically shows a stretching vibration in the fingerprint region, usually between 600 and 800 cm⁻¹. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200 - 3400 |

| Amide | C=O stretch (Amide I) | 1650 - 1690 |

| Ketone | C=O stretch | 1700 - 1720 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl | C-H stretch | 2850 - 2960 |

| Carbon-Chlorine | C-Cl stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation in organic chemistry, providing detailed information about the atomic connectivity and chemical environment within a molecule. mit.edu Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are crucial for the complete characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals corresponding to the aromatic protons, the amide proton, and the protons of the acetoacetyl group. mit.edu

Aromatic Protons: The four protons on the substituted benzene (B151609) ring will appear as a complex multiplet in the aromatic region, typically between 7.0 and 7.5 ppm. Their exact chemical shifts and splitting patterns depend on the electronic effects of the chlorine and acetoamido substituents.

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected, typically downfield, in the range of 8.0 - 9.5 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group, situated between the two carbonyls, are chemically equivalent and will appear as a sharp singlet, typically around 3.5 - 4.0 ppm.

Methyl Protons (-CH₃): The three protons of the terminal methyl group are also equivalent and will give rise to a sharp singlet, usually further upfield, around 2.2 - 2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | Aromatic | 7.0 - 7.5 | Multiplet (m) |

| -NH- | Amide | 8.0 - 9.5 | Broad Singlet (br s) |

| -CH₂- | Methylene | 3.5 - 4.0 | Singlet (s) |

| -CH₃ | Methyl | 2.2 - 2.5 | Singlet (s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. mit.edu

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons (amide and ketone), typically between 165 and 205 ppm.

Aromatic Carbons: The six carbons of the chloro-substituted benzene ring will show multiple signals in the range of 120-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) will be influenced by the halogen's electronegativity.

Methylene Carbon (-CH₂-): The methylene carbon will appear as a single peak in the aliphatic region, generally between 40 and 50 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon is expected to be the most upfield signal, typically appearing between 20 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | Ketone | 195 - 205 |

| C=O | Amide | 165 - 175 |

| Ar-C | Aromatic (unsubstituted) | 120 - 135 |

| Ar-C | Aromatic (substituted) | 130 - 140 |

| -CH₂- | Methylene | 40 - 50 |

| -CH₃ | Methyl | 20 - 30 |

Applications and Advanced Materials Chemistry of 2 Chloroacetoacetanilide

Role as an Intermediate in Organic Synthesis

The principal application of 2'-Chloroacetoacetanilide is as a precursor or intermediate in the synthesis of more complex organic molecules. chemicalbook.com Its chemical reactivity is centered around the active methylene (B1212753) group of the acetoacetyl moiety and the aromatic ring, making it a valuable building block in organic chemistry.

This compound is a crucial intermediate in the manufacturing of a range of organic pigments, especially monoazo yellow pigments. innospk.com It functions as a coupling component in a process known as azo coupling. In this reaction, a diazonium salt is reacted with this compound to form an azo compound, which constitutes the basic chromophore of the pigment. innospk.com This process is fundamental to the production of several commercially important pigments used in coatings, plastics, and textiles. innospk.com

Table 1: Pigments Synthesized Using this compound

| C.I. Pigment Name | CAS Number | Chemical Class | Application Areas |

|---|---|---|---|

| Pigment Yellow 3 | 6486-23-3 | Monoazo | Inks, Plastics, Coatings |

| Pigment Yellow 63 | 5102-83-0 | Disazo | Textiles, Plastics |

This table is based on data found in the search results. innospk.com

The pigments derived from this compound often exhibit properties characteristic of high-performance colorants. These properties include excellent lightfastness and strong resistance to solvents, which are critical for durable and long-lasting applications. innospk.com High-performance pigments, such as diketopyrrolopyrroles (DPP), are noted for their environmental and thermal stability, which makes them suitable for demanding applications in materials technology and electronics. nih.gov The structural contribution of the this compound moiety imparts stability to the final pigment molecule, aligning it with the requirements for high-performance applications where color integrity must be maintained under harsh conditions. innospk.com

Formation of Metal Chelates

The acetoacetanilide (B1666496) structure contains a β-ketoamide functional group which, through keto-enol tautomerism, can act as a bidentate ligand. The enol form possesses oxygen donor atoms that can coordinate with a central metal ion to form a stable, ring-like structure known as a metal chelate. thinkdochemicals.comdojindo.com

This compound can form stable coordination complexes with various metal ions, including copper(II). The chelation involves the formation of coordinate covalent bonds between the metal ion and the oxygen atoms of the enolate form of the acetoacetyl group. thinkdochemicals.com This results in the formation of a stable six-membered ring structure. The stability of such metal chelates is a key aspect of their coordination chemistry. Copper chelates, in particular, are widely studied due to copper's versatile redox activity and coordination geometries. nih.gov The resulting complexes are typically neutral and can exhibit square planar or distorted octahedral geometries, depending on the coordination of additional ligands, such as water molecules. nih.govresearchgate.net The stability of these chelates makes them robust under various conditions.